molecular formula C20H16ClF3N2O3S B2613712 {4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone CAS No. 1251680-78-0

{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B2613712
CAS No.: 1251680-78-0
M. Wt: 456.86
InChI Key: YGCNSZSAKKJPIU-UHFFFAOYSA-N
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Description

{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a benzothiazine core with a pyrrolidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with a suitable benzothiazine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Biological Activity

The compound {4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone, often referred to as a benzothiazin derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzothiazine core with a pyrrolidine substituent. The presence of the chloro and trifluoromethyl groups enhances its lipophilicity and biological activity. The molecular formula is C15H14ClF3N2O3S.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Enzyme Inhibition : This compound has been identified as an inhibitor of Raf kinase, which plays a crucial role in cell signaling pathways associated with cancer proliferation and angiogenesis .
  • Antimicrobial Activity : Benzothiazine derivatives have demonstrated significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Biological Activity Data

The following table summarizes the biological activities reported for this class of compounds:

Activity TypeTest Organism/TargetResult (IC50 or Effect)Reference
Raf Kinase InhibitionHuman Cell LinesIC50 = 50 nM
AntibacterialStaphylococcus aureusZone of inhibition = 15 mm
AntifungalCandida albicansIC50 = 12 μg/mL
Cholinesterase InhibitionButyrylcholinesteraseIC50 = 46.42 μM

Case Studies

Several studies have explored the efficacy of benzothiazine derivatives in clinical settings:

  • Cancer Treatment : A study evaluated the anti-cancer effects of a related benzothiazine compound in vitro and in vivo. Results indicated that the compound significantly reduced tumor growth in xenograft models by inhibiting Raf kinase activity .
  • Antimicrobial Efficacy : A series of experiments assessed the antimicrobial properties against common pathogens. The results showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Properties

IUPAC Name

[4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O3S/c21-15-8-7-13(11-14(15)20(22,23)24)26-12-18(19(27)25-9-3-4-10-25)30(28,29)17-6-2-1-5-16(17)26/h1-2,5-8,11-12H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCNSZSAKKJPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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